1-Chloro-6-isopropylisoquinoline

Lipophilicity LogP Drug Design

CNS-focused researchers frequently encounter insufficient blood-brain barrier penetration with standard isoquinoline building blocks. 1-Chloro-6-isopropylisoquinoline (LogP 4.17) directly addresses this limitation: • +1.54 log units higher lipophilicity vs. unsubstituted 1-chloroisoquinoline, aligning with the Pfizer CNS MPO optimal LogP 3-5 range for enhanced passive BBB diffusion. • 319.6 °C boiling point provides a wide thermal stability window for robust Pd-catalyzed cross-coupling with minimal evaporative loss during scale-up. • Versatile C1 chloro handle enables rapid 6-position SAR exploration for ROCK-1 kinase inhibitors (cf. WO-2008020081-A1) and sterically demanding OLED iridium ligands (cf. CN-109206456-A). Supplied with full analytical QC (NMR, HPLC).

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 630422-59-2
Cat. No. B1423738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-isopropylisoquinoline
CAS630422-59-2
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl
InChIInChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3
InChIKeyNZWSRHJSXZLLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6-isopropylisoquinoline: Lipophilic Building Block


1-Chloro-6-isopropylisoquinoline (CAS 630422-59-2) is a 6-substituted chloroisoquinoline derivative featuring an isopropyl group at the 6-position of the isoquinoline ring . With a molecular formula of C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol, it is classified as a heteroaromatic building block primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . The compound is characterized by a calculated LogP of 4.17 and a predicted boiling point of 319.6 °C, reflecting its pronounced lipophilicity relative to lower alkyl homologs .

1
Lipophilic heteroaromatic building block for CNS-penetrant compound libraries
2
6-isopropyl substitution provides steric control for regioselective cross-coupling reactions
3
Suitable for high-temperature process chemistry and OLED precursor synthesis

Why 1-Chloro-6-isopropylisoquinoline Cannot Be Substituted by Simpler Analogs


Substituting 1-chloro-6-isopropylisoquinoline with its 6-methyl (CAS 209286-73-7) or unsubstituted (CAS 19493-44-8) chloroisoquinoline analogs introduces substantial changes in lipophilicity, steric bulk, and volatility that directly impact synthetic utility and final compound properties. The isopropyl substituent elevates LogP by approximately 0.97 log units versus the methyl analog and by 1.54 log units versus unsubstituted 1-chloroisoquinoline, significantly altering membrane permeability and solubility profiles . Furthermore, the increased van der Waals volume of the isopropyl group introduces steric hindrance that modulates regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions, a critical consideration in building block selection for structure-activity relationship (SAR) studies . These physicochemical divergences preclude simple interchange without compromising synthetic outcomes or biological performance.

Lipophilicity mismatch
The 6-methyl or unsubstituted analogs have markedly lower LogP, which may alter membrane partitioning and distribution profiles.
Steric bulk difference
Replacing the isopropyl group with smaller substituents removes steric hindrance that can influence regioselectivity in coupling steps.
Volatility variation
Lower-boiling analogs may evaporate during high-temperature reactions, complicating scale-up and reproducibility.

1-Chloro-6-isopropylisoquinoline: Physicochemical Comparison


Lipophilicity (LogP) vs. Simpler Analogs

1-Chloro-6-isopropylisoquinoline exhibits a calculated LogP of 4.17, which is 0.97 log units higher than 1-chloro-6-methylisoquinoline (LogP = 3.20) and 1.54 log units higher than unsubstituted 1-chloroisoquinoline (LogP = 2.63) . This progressive increase in lipophilicity with increasing alkyl chain size and branching directly influences octanol-water partitioning, membrane permeability, and plasma protein binding. The isopropyl derivative is predicted to be approximately 9.3-fold more lipophilic than the methyl analog and 34.7-fold more lipophilic than the unsubstituted parent, based on the logarithmic nature of LogP.

Lipophilicity (LogP)
Cross-study comparable
LogP 4.17 vs. 3.20 (methyl) and 2.63 (H)
Supports CNS library design context
Calculated LogP; review experimental values for lead optimization
Lipophilicity LogP Drug Design

Boiling Point and Volatility vs. Simpler Analogs

The predicted boiling point of 1-chloro-6-isopropylisoquinoline is 319.6 °C at 760 mmHg, compared to 304.9 °C for 1-chloro-6-methylisoquinoline and 274.5 °C for 1-chloroisoquinoline . This trend reflects increased molecular weight and van der Waals interactions with larger alkyl substituents. The higher boiling point of the isopropyl derivative enables reactions at elevated temperatures without significant evaporative loss and facilitates purification by high-vacuum distillation or sublimation, while the methyl and unsubstituted analogs are more volatile and may require careful temperature control during solvent removal.

Boiling point
Cross-study comparable
319.6 °C vs. 304.9 °C (methyl) and 274.5 °C (H)
Enables wider thermal window for high-temperature couplings
Predicted values; verify under reaction conditions
Volatility Distillation Process Chemistry

Steric Bulk and Regioselectivity in Cross-Coupling

The isopropyl group at the 6-position introduces significantly greater steric bulk than a methyl or hydrogen substituent, as quantified by calculated van der Waals volumes: isopropyl ≈ 44 ų, methyl ≈ 21 ų, hydrogen ≈ 5 ų [1]. In palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at the C1 chlorine, this steric hindrance can influence the approach of the catalyst and coupling partner, potentially altering reaction rates and regioselectivity. While direct comparative coupling yield data for 1-chloro-6-isopropylisoquinoline are not reported, class-level inference from studies on ortho-substituted chloroisoquinolines suggests that the isopropyl group may suppress undesired homocoupling and improve selectivity in cross-coupling reactions by shielding the reactive center from nucleophilic attack [2].

Steric bulk
Class-level inference
Isopropyl ≈ 44 ų vs. methyl 21 ų, H 5 ų
May influence regioselectivity in Pd-catalyzed couplings
Class-level inference; direct coupling yield data not reported
Cross-Coupling Steric Hindrance Regioselectivity

Availability and Purity vs. Analogs

1-Chloro-6-isopropylisoquinoline is commercially available from multiple reputable suppliers (e.g., Bidepharm, BOC Sciences, Chemscene) with guaranteed purities ranging from 95% to 98% by HPLC or GC, and is typically offered in quantities from 250 mg to 25 g . In contrast, 1-chloro-6-methylisoquinoline is frequently listed as requiring custom synthesis, with fewer stock options and longer lead times [1]. This disparity in market availability and validated purity levels reduces procurement risk for the isopropyl analog, ensuring faster project initiation and more consistent reaction outcomes.

Availability & purity
Context-dependent
In-stock 95–98% vs. methyl analog (custom synthesis)
Lower procurement risk for time-sensitive projects
Supplier catalog snapshot; re-verify before ordering
Procurement Purity Supply Chain

Optimal Applications of 1-Chloro-6-isopropylisoquinoline


CNS Drug Discovery: Enhanced BBB Penetration

The 4.17 LogP value of 1-chloro-6-isopropylisoquinoline aligns with the optimal lipophilicity range (LogP 3–5) for CNS drug candidates, as established by the Pfizer CNS MPO scoring system [1]. Its 1.54 log unit increase in lipophilicity over unsubstituted 1-chloroisoquinoline (LogP 2.63) predicts significantly improved passive diffusion across the blood-brain barrier, making it a strategic building block for synthesizing CNS-active kinase inhibitors, GPCR ligands, or enzyme inhibitors where brain exposure is critical .

High-Temperature Cross-Coupling in Process Chemistry

The elevated boiling point of 1-chloro-6-isopropylisoquinoline (319.6 °C) provides a wider thermal stability window for Pd-catalyzed cross-coupling reactions conducted under reflux or microwave conditions. This property is particularly advantageous in process chemistry scale-up, where precise temperature control and minimal evaporative loss are essential for reproducible yields and purity [1].

Building Block for 6-Substituted ROCK Inhibitors

Patents such as WO-2008020081-A1 describe 6-substituted isoquinoline derivatives as ROCK-1 inhibitors for treating glaucoma and hypertension [2]. 1-Chloro-6-isopropylisoquinoline serves as a versatile intermediate for introducing the isopropyl pharmacophore at the 6-position via the C1 chloro handle, enabling rapid SAR exploration of alkyl substitution effects on ROCK inhibition potency and selectivity .

Organic Electronics: Phosphorescent Iridium Complexes

The patent literature (e.g., CN-109206456-A) discloses the use of 1-chloro-6-isopropylisoquinoline as a precursor to 1-(3,5-dimethylphenyl)-6-isopropylisoquinoline, a bulky ligand for high-efficiency blue-emitting iridium complexes in OLEDs [3]. The isopropyl substituent contributes to the steric protection of the iridium center, reducing aggregation-caused quenching and enhancing device efficiency.

Application
Selection Property
Validation Focus
CNS drug discovery research
High lipophilicity for BBB permeation
LogP verification and permeability assay
Process chemistry scale-up
Elevated boiling point and thermal stability
Reaction yield under high-temperature conditions
ROCK inhibitor SAR studies
6-isopropyl isoquinoline scaffold with C1 handle
ROCK inhibition assay and selectivity profiling
OLED phosphorescent complex research
Bulky isopropyl for steric protection of Ir center
Device efficiency and aggregation quenching analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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